Valeramide, N,N-diethyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeramide, N,N-diethyl-2-propyl-, is an organic compound classified as an amide It is derived from valeric acid, a carboxylic acid with a five-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeramide, N,N-diethyl-2-propyl-, can be synthesized through the reaction of valeric acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Valeramide, N,N-diethyl-2-propyl-, may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Valeramide, N,N-diethyl-2-propyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
Valeramide, N,N-diethyl-2-propyl-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other amides and related compounds.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Valeramide, N,N-diethyl-2-propyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Valeramide: A simpler amide derived from valeric acid without the diethyl and propyl substitutions.
N,N-Diethylacetamide: An amide with similar diethyl substitution but derived from acetic acid.
N,N-Diethylpropionamide: An amide with similar diethyl substitution but derived from propionic acid.
Uniqueness
Valeramide, N,N-diethyl-2-propyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
20406-75-1 |
---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N,N-diethyl-2-propylpentanamide |
InChI |
InChI=1S/C12H25NO/c1-5-9-11(10-6-2)12(14)13(7-3)8-4/h11H,5-10H2,1-4H3 |
InChI Key |
KYZCGAYOKKRLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.